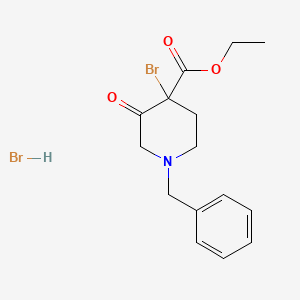

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound has been used as a starting reagent in the synthesis of various other compounds. For instance, it was used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It was also used as a building block for the syntheses of receptor agonists and antagonists .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl [H].CCOC (=O)C1CCN (CC1=O)Cc2ccccc2 . The empirical formula is C15H19NO3 · HCl .

Chemical Reactions Analysis

As a starting reagent, this compound has been used in the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines .

Physical And Chemical Properties Analysis

The compound is soluble in NH4OH at a concentration of 25 mg/mL, forming a clear, yellow solution . The melting point is 162 °C (dec.) (lit.) .

Applications De Recherche Scientifique

Chemical Synthesis and Pharmacological Applications

Synthetic Methodologies : Research into novel synthetic routes for complex molecules, including fluorinated and brominated compounds, highlights the importance of efficient, cost-effective synthesis techniques. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates advancements in cross-coupling reactions and the synthesis of halogenated compounds (Qiu et al., 2009).

Ionic Liquids in Chemical Processes : The use of ionic liquids as solvents for cellulose modification points to their utility in chemical reactions involving polysaccharides and potentially other organic compounds. Ionic liquids facilitate the homogeneous acylation, carbanilation, and silylation of cellulose, suggesting their potential in modifying complex organic molecules under mild conditions (Heinze et al., 2008).

Environmental and Health Safety

Haloaluminate Ionic Liquids : Studies on electrochemical technology with haloaluminate room-temperature ionic liquids, such as those used in electroplating and energy storage, underscore the importance of understanding chemical interactions and safety protocols when handling reactive ionic compounds (Tsuda et al., 2017). This research is relevant for assessing the environmental and health impacts of novel chemicals.

Flame Retardants and Environmental Impact : The increasing application of novel brominated flame retardants and their detection in various environments call for more research on their occurrence, environmental fate, and toxicity. This area of research is crucial for evaluating the safety and environmental impact of brominated compounds used in industry (Zuiderveen et al., 2020).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Propriétés

IUPAC Name |

ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXCZRYCYWUDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735052 |

Source

|

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide | |

CAS RN |

1303972-94-2 |

Source

|

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

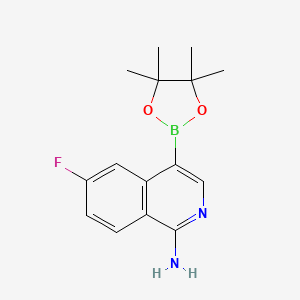

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)